Comprehensive Solubility Profiling of 3-(1-Cyano-1-methylethyl)-5-methylbenzoic Acid: Thermodynamic Modeling and Experimental Methodologies
Comprehensive Solubility Profiling of 3-(1-Cyano-1-methylethyl)-5-methylbenzoic Acid: Thermodynamic Modeling and Experimental Methodologies
Executive Summary
The compound 3-(1-Cyano-1-methylethyl)-5-methylbenzoic acid (CAS: 884001-14-3) is a highly functionalized intermediate utilized in advanced active pharmaceutical ingredient (API) synthesis. Designing scalable crystallization, purification, and formulation processes requires a rigorous understanding of its solid-liquid equilibrium (SLE) across various organic solvents. Because this molecule features both a highly polar, hydrogen-bonding carboxylic acid headgroup and a bulky, lipophilic cyano-isopropyl moiety, its solvation thermodynamics deviate significantly from simple benzoic acid analogs.
This technical guide establishes a self-validating framework for determining the solubility profile of this compound, integrating predictive Hansen Solubility Parameters (HSP), empirical high-performance liquid chromatography (HPLC) protocols, and modified Apelblat thermodynamic modeling.
Structural Thermodynamics and Solvation Mechanisms
The solubility of benzoic acid derivatives is fundamentally governed by the energy required to disrupt the solid crystal lattice versus the energy released upon forming new solute-solvent interactions[1]. The carboxylic acid (-COOH) group drives strong intermolecular hydrogen bonding. In non-polar, low-dielectric solvents (e.g., hexane, toluene), these molecules typically exist as hydrogen-bonded dimers, which limits their absolute solubility[2].
However, the 1-cyano-1-methylethyl group in our target compound introduces significant steric hindrance and a localized dipole moment. When introduced to polar protic solvents (e.g., methanol, ethanol) or polar aprotic solvents (e.g., ethyl acetate, acetone), the solvent molecules competitively disrupt the solute-solute dimers, forming stable solute-solvent complexes[3]. Understanding this causality is critical: solvent selection must balance the disruption of the crystal lattice with the stabilization of the monomeric state.
Fig 1: Thermodynamic pathways of dissolution and dimerization in varying solvent environments.
Predictive Profiling via Hansen Solubility Parameters (HSP)
Before initiating resource-intensive empirical screens, calculating the Hansen Solubility Parameters (HSP) provides a predictive map of solvent affinity[4]. Using the Hoftyzer–van Krevelen group contribution method, the total cohesive energy density of the solute is partitioned into dispersion ( δd ), polar ( δp ), and hydrogen-bonding ( δh ) forces[5]. Advanced Gaussian process-based Bayesian models can also be employed to predict these parameters from SMILES strings with high fidelity[6].
The affinity between the solute (1) and solvent (2) is evaluated using the interaction radius ( Ra ):
Ra=4(δd1−δd2)2+(δp1−δp2)2+(δh1−δh2)2A smaller Ra value indicates a higher probability of dissolution. Below is the predicted HSP profile for 3-(1-Cyano-1-methylethyl)-5-methylbenzoic acid against common organic solvents.
Table 1: Estimated HSP Values and Predicted Solvent Affinities at 298.15 K
| Solvent / Solute | δd (MPa 1/2 ) | δp (MPa 1/2 ) | δh (MPa 1/2 ) | Ra (Interaction Radius) | Predicted Affinity |
| Target Solute (Est.) | 18.5 | 8.2 | 7.5 | - | - |
| Methanol | 15.1 | 12.3 | 22.3 | 16.78 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | 13.09 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.13 | Very High |
| Acetone | 15.5 | 10.4 | 7.0 | 6.40 | Very High |
| Toluene | 18.0 | 1.4 | 2.0 | 8.78 | Moderate |
| Hexane | 14.9 | 0.0 | 0.0 | 13.15 | Low |
(Note: Solute parameters are computationally estimated based on group contribution methods for benzoic acid and cyano-isopropyl derivatives[4][5].)
Empirical Determination Protocol (Solid-Liquid Equilibrium)
To validate the predictive HSP models, the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is the industry gold standard[1].
Why HPLC over Gravimetry? Gravimetric methods are highly susceptible to errors from solvent entrapment within the crystal habit, especially in high-boiling solvents. HPLC provides absolute, solute-specific quantitation, ensuring the data reflects true thermodynamic equilibrium rather than experimental artifact[7].
Self-Validating Experimental Protocol
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Solvent Preparation: Utilize analytical grade (>99.9% purity) organic solvents. Degas solvents via sonication to prevent bubble formation at higher temperatures.
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Isothermal Equilibration: Add an excess amount of the API intermediate to 10 mL of each solvent in sealed amber glass vials. Submerge vials in a thermostatic water bath controlled to ±0.05 K. Agitate at 150 rpm for exactly 48 hours. Causality: 48 hours ensures complete thermodynamic equilibrium, preventing the measurement of metastable kinetic solubility states[1].
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Phase Separation: Cease agitation and allow the suspension to settle for 2 hours at the exact equilibrium temperature. Rapidly filter the supernatant using a 0.22 µm PTFE syringe filter. Critical Control: The filter and syringe must be pre-heated to the equilibrium temperature to prevent premature precipitation of the solute during transfer.
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Quantitation: Dilute the filtered aliquot with the HPLC mobile phase and analyze via HPLC-UV at the compound's λmax . Calculate the mole fraction solubility ( x1 ) using a rigorously validated calibration curve[1].
Fig 2: Self-validating high-throughput solid-liquid equilibrium (SLE) workflow.
Thermodynamic Modeling of Solubility Data
Experimental SLE data must be mathematically correlated to extract the thermodynamic properties of the dissolution process. For complex benzoic acid derivatives, the modified Apelblat equation is highly effective because it explicitly accounts for the temperature dependence of the enthalpy of solution[1][7].
The modified Apelblat equation is expressed as:
lnx1=A+TB+ClnTWhere:
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x1 is the empirical mole fraction solubility.
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T is the absolute temperature (K).
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A,B, and C are empirical model parameters. A and B represent the variation in the activity coefficient and the dissolution enthalpy, while C reflects the temperature dependence of the dissolution enthalpy[1].
To ensure the trustworthiness of the model, the fit is validated using the Relative Average Deviation (RAD%) and the Akaike Information Criterion (AIC)[7]. For binary solvent systems (e.g., ethanol/water mixtures used in anti-solvent crystallization), the Non-Random Two-Liquid (NRTL) model is employed to account for local composition variations and solute-solvent-cosolvent interactions[1][8].
Table 2: Representative Modified Apelblat Parameters for Substituted Benzoic Acids
| Solvent | A | B | C | 104 RAD | Model Suitability |
| Ethanol | 125.42 | -6850.3 | -18.21 | 15.2 | Excellent |
| Ethyl Acetate | 88.34 | -4520.1 | -12.45 | 11.8 | Excellent |
| Toluene | 45.12 | -3100.5 | -5.67 | 28.4 | Good |
| Hexane | 22.05 | -1850.2 | -2.10 | 45.1 | Moderate |
(Note: Parameters are representative baseline values derived from structurally analogous substituted benzoic acids to guide initial regression constraints[1][7].)
Conclusion
Profiling the solubility of 3-(1-Cyano-1-methylethyl)-5-methylbenzoic acid requires a multifaceted approach. By utilizing Hansen Solubility Parameters to predict solvent affinity, executing a self-validating HPLC-driven empirical protocol, and correlating the data via the modified Apelblat equation, researchers can generate highly accurate thermodynamic datasets. This rigorous methodology ensures that downstream processes—such as cooling crystallization, anti-solvent precipitation, and API formulation—are built upon an authoritative and scalable thermodynamic foundation.
References
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Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures Journal of Chemical & Engineering Data - ACS Publications URL:[Link]
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Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling The Journal of Chemical Thermodynamics - ResearchGate URL:[Link]
-
Solubility determination and modelling of benzamide in organic solvents... Journal of Molecular Liquids - Imperial College London URL:[Link]
-
Revisiting the Total Hildebrand and Partial Hansen Solubility Parameters of Analgesic Drug Meloxicam MDPI URL:[Link]
-
A Bayesian Approach to Predict Solubility Parameters OSTI.GOV URL: [Link]
-
Hansen Solubility Parameters: A User's Handbook CRC Press / Kinam Park URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kinampark.com [kinampark.com]
- 5. mdpi.com [mdpi.com]
- 6. A Bayesian Approach to Predict Solubility Parameters (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
